molecular formula C17H14O7 B1672181 Iristectorigenin A CAS No. 39012-01-6

Iristectorigenin A

Cat. No. B1672181
CAS RN: 39012-01-6
M. Wt: 330.29 g/mol
InChI Key: CCRPIWFQMLICCY-UHFFFAOYSA-N
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Description

Iristectorigenin A is a polyphenol that primarily exists in the rhizomes and leaves of various plant species, but it has mainly been reported in the Iridaceae family . It has been revealed through many research works that dietary Iristectorigenin A can effectively diminish the risk of chronic ailments like cancer, diabetes, obesity, inflammatory diseases, and oxidative-related diseases .


Molecular Structure Analysis

The molecular weight of Iristectorigenin A is 330.29 and its chemical formula is C17H14O7 . The exact mass is 330.07 .

Scientific Research Applications

Liver X Receptor Modulation

Iristectorigenin B, a compound closely related to Iristectorigenin A, was identified as a liver X receptor (LXR) modulator from Belamcanda chinensis. It stimulates the transcriptional activity of both LXR-α and LXR-β, thereby suppressing cholesterol accumulation in macrophages in a dose-dependent manner without inducing hepatic lipid accumulation. This modulation of cholesterol homeostasis highlights a potential application of Iristectorigenin A in managing cholesterol levels and cardiovascular diseases (H. Jun et al., 2012).

Analytical Chemistry in Plant Studies

The compound has been involved in analytical studies, such as the development of a high-performance liquid chromatography method combined with photodiode-array detection for the analysis of flavonoids and phenolic acids in Iris tectorum. This methodological approach enables the rapid identification of bioactive constituents like Iristectorigenin A, which is crucial for exploring the pharmacological potential of plant-derived compounds (Pan Shu et al., 2010).

Extraction and Bioactivity Screening

Iristectorigenin A was successfully separated from its structurally similar homologues using ionic-liquid-based ultrasound-assisted extraction, showcasing a novel method for obtaining high-purity natural products. This process not only highlights the compound's potential as an α-glucosidase inhibitor but also exemplifies a technique for extracting and isolating bioactive molecules from natural sources, which could be applicable in the development of new medications for diabetes and other metabolic disorders (Senlin Li et al., 2017).

Constituents of Iris Tectorum

Investigation into the chemical constituents of Iris tectorum has led to the isolation of Iristectorigenin A, amongst other compounds. This research contributes to our understanding of the phytochemical diversity of the Iris genus and the therapeutic potential of its constituents, opening pathways for further pharmacological studies on Iristectorigenin A and its effects on human health (S. Hou, 2007).

Future Directions

Iristectorigenin A, being an isoflavonoid that is associated with numerous and strong biological activities has not been fully exploited . Much research should focus on this potential drug candidate to fully exploit and understand its mechanism of action on various biological activities .

properties

IUPAC Name

5,7-dihydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O7/c1-22-12-5-8(3-4-10(12)18)9-7-24-13-6-11(19)17(23-2)16(21)14(13)15(9)20/h3-7,18-19,21H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRPIWFQMLICCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=COC3=C(C2=O)C(=C(C(=C3)O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30192285
Record name Iristectorigenin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30192285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iristectorigenin A

CAS RN

39012-01-6
Record name Iristectorigenin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039012016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iristectorigenin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30192285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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